Lamotrigine isethionate
Description
Historical Development of Lamotrigine Isethionate
The historical development of this compound traces back to the initial discovery and synthesis of the parent compound lamotrigine by the Wellcome Foundation in 1980. The original patent filings for lamotrigine were made in 1980, establishing the foundation for subsequent salt form development. The isethionate salt form was specifically disclosed in European Patent EP-A-0247892, which identified this particular salt as a preferred formulation for parenteral administration. This development represented a significant advancement in the pharmaceutical optimization of the lamotrigine compound, addressing the critical limitation of poor water solubility that characterized the parent molecule.
The progression from the initial lamotrigine synthesis to the development of its isethionate salt form demonstrates the systematic approach taken by pharmaceutical researchers to enhance drug delivery capabilities. The Wellcome Foundation's continued research efforts led to multiple patent applications throughout the 1990s, specifically focusing on improved synthetic processes for this compound preparation. European Patent EP0800520, granted for the "Process for the preparation of lamotrigine," details comprehensive methodologies for producing both lamotrigine and its pharmaceutically acceptable acid addition salts, with particular emphasis on the isethionate form. These patent documents reveal the evolution of synthetic strategies, moving from basic lamotrigine synthesis to sophisticated salt formation techniques that prioritize pharmaceutical utility and manufacturing efficiency.
The timeline of this compound development reflects broader pharmaceutical industry trends toward salt optimization for improved drug properties. The period from 1980 to the mid-1990s saw intensive research into various salt forms of lamotrigine, with the isethionate salt emerging as particularly advantageous for specific pharmaceutical applications. Patent literature from this era indicates that multiple synthetic approaches were explored, including direct salt formation methods and ion-exchange processes, ultimately establishing the isethionate salt as a commercially viable pharmaceutical intermediate.
Chemical Classification within Phenyltriazine Compounds
This compound belongs to the phenyltriazine class of compounds, which represents a significant category of molecules containing both phenyl and triazine functional groups. The parent compound lamotrigine is classified as a phenyltriazine anticonvulsant, structurally unrelated to other currently available anticonvulsants, establishing its unique position within this chemical class. The triazine component specifically corresponds to the 1,2,4-triazine isomer, distinguishing it from other triazine configurations such as 1,2,3-triazine and 1,3,5-triazine. This structural classification places this compound within a broader family of 1,2,4-triazine derivatives that have demonstrated diverse biological activities including antifungal, anti-human immunodeficiency virus, anticancer, anti-inflammatory, and anticonvulsant properties.
The chemical structure of this compound consists of the core 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine framework combined with the isethionate counterion. The molecular formula C11H13Cl2N5O4S reflects the combination of the lamotrigine base (C9H7Cl2N5) with the isethionic acid component (C2H6O4S). The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine isethionate, emphasizing the systematic chemical naming conventions that govern phenyltriazine classification.
Within the broader context of 1,2,4-triazine chemistry, this compound exemplifies the pharmaceutical potential of this heterocyclic system. Research has demonstrated that 1,2,4-triazine derivatives possess broad-spectrum biological activities, with the specific substitution pattern in lamotrigine contributing to its distinctive pharmacological profile. The dichlorophenyl substitution at the 6-position of the triazine ring, combined with amino groups at the 3- and 5-positions, creates a unique electronic and steric environment that defines the compound's chemical behavior and biological activity.
Scientific Significance of Isethionate Salt Formation
The formation of the isethionate salt represents a crucial pharmaceutical development that addresses fundamental solubility limitations inherent in the parent lamotrigine compound. This compound demonstrates significantly enhanced water solubility compared to the free base form, making it particularly suitable for parenteral administration applications. The isethionate anion, derived from isethionic acid (2-hydroxyethanesulfonic acid), provides the necessary ionic character to improve aqueous solubility while maintaining chemical stability. This salt formation strategy exemplifies the pharmaceutical principle of using appropriate counterions to modify drug properties without altering the fundamental pharmacological activity of the active pharmaceutical ingredient.
The scientific importance of isethionate salt formation extends beyond simple solubility enhancement to encompass broader pharmaceutical formulation considerations. Research has established that this compound can be prepared through multiple synthetic pathways, including direct reaction of lamotrigine with isethionic acid in water at temperatures ranging from 4 to 50 degrees Celsius. The molar ratio of lamotrigine to isethionic acid typically ranges from 1:3 to 3:1, with approximately 1:1 ratios being particularly effective for salt formation. Alternative preparation methods involve ion-exchange processes, where lamotrigine salts other than isethionate are converted to the isethionate form through contact with isethionate anion exchange resins.
The crystalline properties of this compound contribute significantly to its pharmaceutical utility. The isethionate salt can be recrystallized from industrial methylated spirit to produce crystals that readily dissolve in water, facilitating the preparation of stable aqueous solutions suitable for injection. The molecular weight of 382.22 grams per mole for this compound reflects the combination of the lamotrigine base with the isethionate counterion, resulting in a stable salt form with defined stoichiometry. Chemical purity specifications for pharmaceutical-grade this compound typically require ≥99% purity as determined by high-performance liquid chromatography analysis.
| Property | Lamotrigine | This compound |
|---|---|---|
| Molecular Formula | C9H7Cl2N5 | C11H13Cl2N5O4S |
| Molecular Weight | 256.091 g/mol | 382.22 g/mol |
| Water Solubility | Poor | High |
| Parenteral Suitability | Limited | Preferred |
| Chemical Name | 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine | 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine isethionate |
Relationship to Parent Compound Lamotrigine
The relationship between this compound and its parent compound lamotrigine represents a classic example of pharmaceutical salt development where the therapeutic activity resides in the cationic component while the anionic component provides enhanced pharmaceutical properties. Lamotrigine, chemically designated as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, serves as the pharmacologically active component of the isethionate salt. The parent compound exhibits anticonvulsant effects and inhibits glutamate release, possibly through inhibition of sodium, potassium, and calcium currents. These mechanisms of action remain unchanged in the isethionate salt form, as the therapeutic activity is attributed to the lamotrigine cation rather than the isethionate counterion.
The structural relationship between lamotrigine and this compound involves the protonation of the parent compound and subsequent salt formation with isethionic acid. The lamotrigine molecule contains multiple nitrogen atoms within its triazine ring system and amino substituents that can undergo protonation under appropriate conditions, enabling salt formation with suitable acids. The isethionic acid component (2-hydroxyethanesulfonic acid) provides both ionic character through its sulfonic acid group and additional hydrogen bonding capability through its hydroxyl group, contributing to the enhanced solubility profile of the resulting salt.
Comparative analysis of the parent compound and its isethionate salt reveals distinct physicochemical differences that impact pharmaceutical applications. While lamotrigine exhibits limited water solubility that restricts formulation options, this compound demonstrates substantially improved aqueous solubility that enables the development of injectable formulations. Research has demonstrated the successful development of a cyclodextrin-based intravenous lamotrigine formulation for pharmacokinetic studies, illustrating the practical significance of enhanced solubility in clinical research applications. The stability profile of this compound has been established through storage studies under desiccated conditions at room temperature, confirming the chemical integrity of the salt form under appropriate storage conditions.
The pharmaceutical development pathway from lamotrigine to this compound exemplifies the systematic optimization of drug properties through salt formation. The parent compound's classification as a small molecule with approved and investigational status reflects its established therapeutic utility, while the isethionate salt form represents a specialized pharmaceutical intermediate designed for specific administration routes. The chemical stability and solubility characteristics of this compound have enabled its use in research applications where precise pharmacokinetic analysis requires distinguishable formulations, such as stable-labeled intravenous studies that permit analytical differentiation from orally administered unlabeled lamotrigine.
Properties
IUPAC Name |
6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine;2-hydroxyethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5.C2H6O4S/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7;3-1-2-7(4,5)6/h1-3H,(H4,12,13,14,16);3H,1-2H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIDZLNMKONKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N.C(CS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662051 | |
| Record name | 2-Hydroxyethane-1-sulfonic acid--6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113170-86-8 | |
| Record name | 2-Hydroxyethane-1-sulfonic acid--6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine isethionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Synthesis via Ammonolysis of Thiomethyl-Triazine Precursors
The primary method involves ammonolysis of 6-(2,3-dichlorophenyl)-5-chloro-3-thiomethyl-1,2,4-triazine (Compound II).
Reaction Mechanism and Conditions
Compound II reacts with ammonia in ethanol under high-temperature, high-pressure conditions (180°C, 1930 kPa). The thiomethyl group (−SMe) is displaced by an amine, yielding lamotrigine. Key parameters include:
-
Solvent : Ethanol (optimal for ammonia solubility and reaction kinetics).
-
Stoichiometry : Excess ammonia ensures complete substitution.
Example 5 (US5925755A) :
A mixture of 6-(2,3-dichlorophenyl)-5-chloro-3-thiomethyl-1,2,4-triazine (2.0 g) in ethanol saturated with NH₃ was heated at 180°C/1930 kPa for 72 hours. The crude product was recrystallized to yield lamotrigine (1.4 g, 70% purity).
Intermediate Synthesis
Compound II is synthesized via chlorination of 6-(2,3-dichlorophenyl)-5-oxo-3-thiomethyl-1,2,4-triazine (Compound III) using phosphorus oxychloride (POCl₃):
Example 5 (US5925755A) :
Compound III (2.0 g) and POCl₃ (40 mL) were refluxed for 2 hours. Excess POCl₃ was evaporated, and the residue was neutralized with NH₄OH to yield Compound II (1.8 g, 85% yield).
Photochemical Cyclization of Guanidinyl Imines
An alternative route employs UV irradiation of (E)-2-(2',3'-dichlorophenyl)-2-(guanidinylimino)acetamide (Compound II).
Reaction Setup and Optimization
Example 4 (EP0800520B1) :
A solution of Compound II (2.2 g) in ethanol (100 mL) was irradiated for 13 hours, yielding lamotrigine (1.5 g, Rf = 0.20).
pH-Dependent Selectivity
Cyclization at neutral pH predominantly forms hydroxy-triazine byproducts, whereas alkaline conditions (pH >10) favor lamotrigine.
Salt Metathesis from Lamotrigine Mesylate
This compound is alternatively prepared via ion exchange using lamotrigine methanesulfonate (mesylate).
Ion-Exchange Protocol
Example (US5925755A) :
Lamotrigine mesylate (5.0 g) in methanol was eluted through an isethionate resin column. The eluate was concentrated to yield this compound (4.7 g, 92% yield).
Isethionic Acid Generation In Situ
Isethionic acid (HOCH₂CH₂SO₃H) is typically synthesized during salt formation due to commercial unavailability.
Acidification of Alkali Metal Isethionates
Purification and Crystallization
Recrystallization from Industrial Methylated Spirit
This compound is recrystallized using industrial methylated spirit (IMS):
Comparative Analysis of Synthetic Methods
| Parameter | Ammonolysis | Photochemical | Ion Exchange |
|---|---|---|---|
| Reaction Time | 72 hours | 13 hours | 2 hours |
| Yield | 70% | 68% | 92% |
| Purity Post-Process | 85% | 75% | 95% |
| Scalability | Moderate | Low | High |
Regulatory and Industrial Considerations
Chemical Reactions Analysis
- Lamotrigine isethionate likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain unspecified.
- The major products formed from these reactions are not explicitly documented.
Scientific Research Applications
- Lamotrigine isethionate finds applications in:
Epilepsy research: Investigating its anticonvulsant properties.
Focal seizure studies: Understanding its effects on neuronal excitability.
Other scientific contexts: Its use may extend beyond epilepsy research, but further details are scarce.
Mechanism of Action
- Lamotrigine isethionate’s mechanism involves blocking Na+ channels, which affects neuronal excitability.
- By stabilizing presynaptic membranes, it modulates neurotransmitter release, particularly inhibiting glutamate release.
Comparison with Similar Compounds
Phenytoin
- Mechanism : Phenytoin, a hydantoin derivative, blocks voltage-gated sodium channels, stabilizing neuronal membranes in a use-dependent manner .
- Efficacy : Phenytoin is a first-line treatment for tonic-clonic and focal seizures. In preclinical studies, lamotrigine isethionate (20 mg/kg) showed comparable efficacy to phenytoin (50 mg/kg) in rodent seizure models .
- Pharmacokinetics: Phenytoin exhibits non-linear kinetics due to saturable metabolism, requiring frequent TDM. Lamotrigine has linear kinetics and fewer drug interactions .
- Adverse Effects : Phenytoin causes gingival hyperplasia, hirsutism, and CNS effects (nystagmus, ataxia), while lamotrigine has a lower risk of cosmetic side effects .
Sodium Valproate
- Mechanism : Valproate enhances GABA activity and blocks sodium/T-type calcium channels .
- Efficacy : Both valproate and lamotrigine are broad-spectrum anticonvulsants. Valproate is superior in generalized seizures, while lamotrigine is preferred for focal epilepsy and bipolar depression .
- Pharmacokinetics : Valproate is highly protein-bound (90%) and carries hepatotoxicity risks. Lamotrigine lacks hepatotoxicity but requires slow titration to avoid rash .
- Adverse Effects : Valproate causes weight gain, tremor, and teratogenicity, whereas lamotrigine is weight-neutral with a safer pregnancy profile .
Carbamazepine and Oxcarbazepine
- Mechanism : These dibenzazepines block sodium channels, similar to lamotrigine. Carbamazepine also inhibits NMDA receptors .
- Efficacy : Carbamazepine is effective in focal seizures and bipolar mania. Lamotrigine is superior for bipolar depression and has fewer cognitive side effects .
- Pharmacokinetics : Carbamazepine induces its own metabolism (autoinduction), necessitating dose adjustments. Lamotrigine’s metabolism is unaffected by enzyme induction .
- Adverse Effects : Carbamazepine causes hyponatremia and rash, while lamotrigine has a lower risk of electrolyte imbalances .
Lithium
- Mechanism: Lithium modulates neurotransmitter release (e.g., serotonin, glutamate) via inositol monophosphate inhibition .
- Efficacy : In bipolar I disorder, lithium is superior for preventing manic episodes (hazard ratio = 0.64 vs. placebo), while lamotrigine prevents depressive episodes (hazard ratio = 0.65) .
- Pharmacokinetics: Lithium has a narrow therapeutic index (0.6–1.2 mEq/L) and is renally excreted.
- Adverse Effects : Lithium causes polyuria, hypothyroidism, and tremor, whereas lamotrigine is better tolerated long-term .
Comparative Data Table
| Compound | Mechanism of Action | Primary Indications | Half-Life (h) | Key Adverse Effects |
|---|---|---|---|---|
| This compound | Na⁺/Ca²⁺ channel inhibition; ↓ glutamate | Epilepsy, bipolar depression | 25–33 | Rash, headache |
| Phenytoin | Na⁺ channel blockade (use-dependent) | Focal/generalized seizures | 12–29 | Gingival hyperplasia, ataxia |
| Sodium Valproate | GABA enhancement; Na⁺/Ca²⁺ blockade | Generalized seizures, mania | 9–16 | Weight gain, hepatotoxicity |
| Carbamazepine | Na⁺ channel blockade; NMDA inhibition | Focal seizures, bipolar mania | 8–20 | Hyponatremia, rash |
| Lithium | Inositol monophosphate inhibition | Bipolar mania | 18–36 | Polyuria, thyroid dysfunction |
Research Findings and Clinical Implications
- Structural Diversity vs. Functional Similarity : Lamotrigine clusters with sodium channel blockers (e.g., carbamazepine) in neuropharmacological profiles but differs structurally, contributing to its unique efficacy in bipolar depression .
- Bipolar Disorder : Lamotrigine reduced depressive relapse by 49% vs. placebo, while lithium reduced manic relapse by 55% .
- Seizure Models : In HCN1 epilepsy mice, this compound (23 mg/kg) suppressed seizures comparably to valproate (250 mg/kg) but with fewer sedative effects .
- Drug Monitoring: Lamotrigine’s plasma levels correlate with clinical response, and the QMS immunoassay shows 98% concordance with HPLC-UV, supporting reliable TDM .
Biological Activity
Lamotrigine is primarily known as an anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy and bipolar disorder. Its isethionate salt form, Lamotrigine Isethionate, is utilized to enhance its solubility and bioavailability. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and neuroprotective properties, supported by relevant research findings and case studies.
Lamotrigine exerts its therapeutic effects primarily through the inhibition of voltage-gated sodium channels, which stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters such as glutamate. This mechanism is crucial in preventing seizures and may also contribute to its mood-stabilizing effects in bipolar disorder .
Key Points:
- Sodium Channel Blockade : Inhibits high-frequency firing of neurons.
- Neurotransmitter Release : Reduces glutamate release, preventing excitotoxicity.
Pharmacokinetics
The pharmacokinetic profile of this compound shows significant variability among individuals. The drug is absorbed well orally, with peak plasma concentrations typically reached within 1.5 to 6 hours post-administration, depending on the formulation (immediate-release vs. extended-release) .
Table 1: Pharmacokinetic Parameters of Lamotrigine
| Parameter | Immediate Release (IR) | Extended Release (XR) |
|---|---|---|
| Cmax (μg/mL) | 9.4 | 7.9 |
| Tmax (hours) | 1.3 | 3 |
| AUC0-24 (μg·h/mL) | Similar | Similar |
| Fluctuation Index | 73% | 49% |
Case Study: Interaction with Estradiol
A notable case involved a menopausal woman with recurrent depression who was stabilized on Lamotrigine. Upon starting hormone replacement therapy with estradiol/dydrogesterone, her Lamotrigine levels decreased significantly (by approximately 25-30%), leading to increased depressive symptoms. This highlights the importance of monitoring drug levels when introducing new medications that may interact with Lamotrigine .
Neuroprotective Effects
Recent studies have demonstrated that Lamotrigine provides neuroprotection in various models of brain injury. For instance, in a neonatal rat model of hypoxic-ischemic injury, administration of Lamotrigine resulted in a significant reduction in neuronal damage and decreased levels of excitatory amino acids in the hippocampus .
Table 2: Neuroprotective Effects Observed
| Study Type | Outcome |
|---|---|
| Neonatal Hypoxia Model | Reduced neuronal damage |
| Glutamate Levels | Decreased following treatment |
Safety Profile and Considerations
While Lamotrigine is generally well-tolerated, it can cause side effects such as skin rashes and potential interactions with other medications that may alter its metabolism. It is crucial for clinicians to consider these factors when prescribing this medication, especially in patients receiving concurrent therapies .
Q & A
Q. What are the primary pharmacological mechanisms of lamotrigine isethionate, and how can they be experimentally validated?
this compound inhibits voltage-gated sodium and calcium channels, reducing glutamate release and stabilizing neuronal activity . To validate these mechanisms, researchers can use patch-clamp electrophysiology to measure ion current inhibition in neuronal cultures or brain slices. Dose-response curves and selective channel blockers (e.g., tetrodotoxin for sodium channels) should be employed to isolate effects. Behavioral assays in rodent models, such as seizure induction via pentylenetetrazol, can corroborate in vitro findings .
Q. How should this compound be stored and prepared for in vitro studies to ensure stability?
The compound should be stored as a powder at -20°C for long-term stability. For in vitro use, dissolve in DMSO (dimethyl sulfoxide) to create stock solutions, followed by dilution in buffer to avoid solvent toxicity (>0.1% DMSO final concentration). Aliquot and store at -80°C for short-term use. Solubility and stability tests (e.g., HPLC analysis) are recommended to confirm integrity before experiments .
Q. What is an optimal experimental design for pharmacokinetic studies of this compound in rodent models?
Intraperitoneal administration (e.g., 10 mg/kg) allows controlled dosing, with blood and brain tissue sampling at critical time points (e.g., 15 min to 120 hours post-dose). Subgroups of animals (n=5 per time point) minimize inter-individual variability. Plasma and brain homogenates should be analyzed via LC-MS to quantify drug concentrations. Include controls for anesthesia effects (e.g., ketamine) and validate assay sensitivity using internal standards like BW725C78 .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between plasma and brain concentration data in this compound pharmacokinetic studies?
Discrepancies may arise from blood-brain barrier permeability or tissue-specific metabolism. To address this, use compartmental modeling to compare plasma vs. brain pharmacokinetic profiles. Techniques like microdialysis can measure extracellular fluid concentrations in specific brain regions. Additionally, assess metabolite formation (e.g., via glucuronidation assays) to determine if brain-specific degradation affects bioavailability .
Q. What methodological approaches are suitable for studying this compound's neuroprotective effects in models of focal ischemia?
Utilize middle cerebral artery occlusion (MCAO) in rats to simulate ischemia. Administer this compound pre- and post-occlusion, measuring infarct volume via MRI or TTC staining. Combine electrophysiological recordings (e.g., cortical spreading depression) with biomarkers like glutamate release assays. Include sham-operated and untreated ischemic controls to isolate drug effects .
Q. How can in vitro and in vivo data on this compound's calcium channel modulation be integrated to predict clinical outcomes?
Perform calcium imaging in primary neurons to quantify drug-induced changes in intracellular Ca²⁺ flux. Correlate these findings with in vivo EEG data from epilepsy models to assess seizure suppression efficacy. Use translational pharmacokinetic-pharmacodynamic (PK-PD) modeling to extrapolate therapeutic windows for human trials. Cross-validate results with clinical trial metadata on dose-response relationships .
Q. What strategies mitigate confounding variables when analyzing this compound's effects on sodium currents in heterologous expression systems?
Use HEK293 cells transfected with specific sodium channel isoforms (e.g., Nav1.2 or Nav1.6) to isolate subtype-specific effects. Include untransfected cells as negative controls. Apply voltage-clamp protocols with stepwise depolarization to measure current inhibition. Normalize data to baseline currents and account for solvent (DMSO) effects. Replicate experiments across multiple cell passages to ensure reproducibility .
Methodological Considerations
Q. How should researchers address interspecies variability in this compound metabolism when transitioning from preclinical to clinical studies?
Conduct comparative metabolism studies using liver microsomes from rodents and humans to identify species-specific cytochrome P450 isoforms involved in drug clearance. Adjust dosing regimens in human trials based on allometric scaling of preclinical data. Monitor plasma metabolite profiles via LC-MS in Phase I trials to validate predictions .
Q. What statistical methods are appropriate for analyzing dose-dependent neurobehavioral outcomes in this compound studies?
Use mixed-effects models to account for repeated measures in longitudinal studies (e.g., seizure frequency over time). For binary outcomes (e.g., seizure presence/absence), logistic regression with dose as a predictor variable is suitable. Include covariates like age, sex, and baseline biomarker levels. Power analysis should inform sample size to detect clinically relevant effect sizes .
Q. How can researchers ethically justify animal use in this compound studies while aligning with translational goals?
Adhere to the "3Rs" (Replacement, Reduction, Refinement): Use in vitro models (e.g., iPSC-derived neurons) for preliminary screens. Minimize animal numbers via robust experimental design (e.g., factorial ANOVA). Refine procedures by employing non-invasive monitoring (e.g., telemetry for EEG) and humane endpoints. Justify protocols through institutional animal care committee reviews and cite ARRIVE guidelines in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
